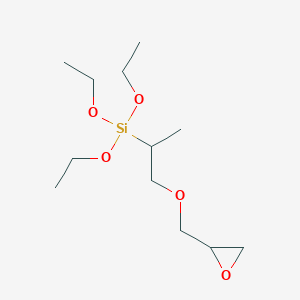
Triethoxy(2-glycidoxy-1-methylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(2-glycidoxy-1-methylethyl)silane is an organosilicon compound that features both epoxy and alkoxysilane functional groups. This compound is widely used in various industrial applications due to its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(2-glycidoxy-1-methylethyl)silane is typically synthesized through the hydrosilylation of allyl glycidyl ether with triethoxysilane in the presence of a catalyst such as Speier’s catalyst (H2PtCl6). The reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl glycidyl ether, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to vacuum distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(2-glycidoxy-1-methylethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Epoxide Ring Opening: The reaction of the epoxy group with nucleophiles, leading to the formation of different products
Common Reagents and Conditions
Hydrosilylation: Typically carried out in the presence of catalysts such as Speier’s catalyst (H2PtCl6) at elevated temperatures.
Epoxide Ring Opening: Can be induced by acids, bases, or other nucleophiles under mild conditions
Major Products Formed
Hydrosilylation: Produces this compound and other isomeric products.
Epoxide Ring Opening: Leads to various alcohols and ethers depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Triethoxy(2-glycidoxy-1-methylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance
Wirkmechanismus
The mechanism of action of triethoxy(2-glycidoxy-1-methylethyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the alkoxysilane group can hydrolyze and condense to form siloxane bonds. This dual reactivity allows the compound to act as an effective coupling agent, improving the mechanical properties and durability of composite materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethoxy(3-glycidoxypropyl)silane
- Trimethoxy(2-glycidoxy-1-methylethyl)silane
- Triethoxy(3-methacryloxypropyl)silane
Uniqueness
Triethoxy(2-glycidoxy-1-methylethyl)silane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of both epoxy and alkoxysilane groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H26O5Si |
|---|---|
Molekulargewicht |
278.42 g/mol |
IUPAC-Name |
triethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-15-18(16-6-2,17-7-3)11(4)8-13-9-12-10-14-12/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZYJGMQVARFHFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(C)COCC1CO1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)


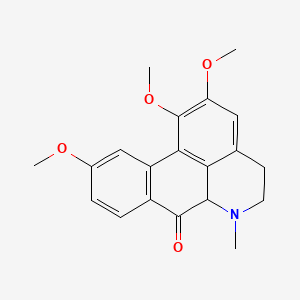

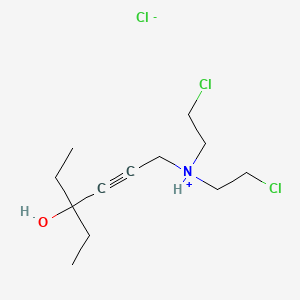
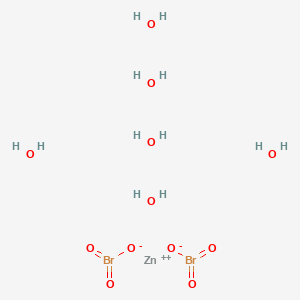

![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
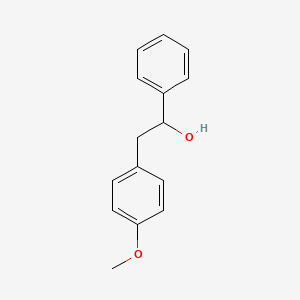
![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)
